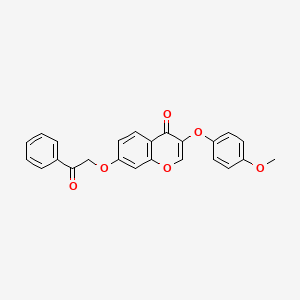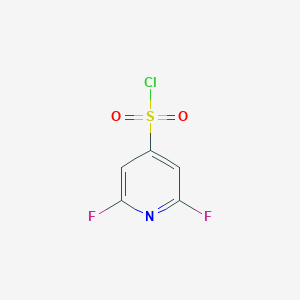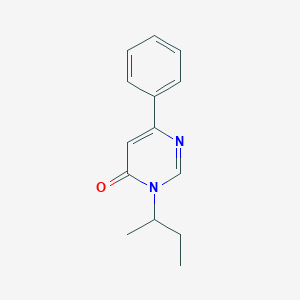
3-(4-methoxyphenoxy)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenoxy)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one is a chemical compound that belongs to the class of flavones. It is commonly known as "Fisetin" and is found in various fruits and vegetables, including strawberries, apples, grapes, and onions. Fisetin has been extensively studied due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques : Research on similar chromene compounds includes a convenient synthesis method that provides an efficient way to prepare chromenes with specific substitutions, indicating potential pathways for synthesizing compounds like 3-(4-methoxyphenoxy)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one (Coelho et al., 1992).
- Phototransformation : Studies on the phototransformation of chromenones with specific substitutions reveal regioselective photocyclisation and dealkoxylation processes, which could offer insights into the light-induced behavior of this compound (Khanna et al., 2015).
Biological Activities and Applications
- Antimicrobial Activity : Compounds structurally related to this compound have been synthesized and evaluated for antimicrobial activity, showing significant antibacterial and antifungal effects. This suggests potential for similar chromene derivatives in antimicrobial applications (Mandala et al., 2013).
- Antioxidant Properties : Enzymatic polymerization studies involving methoxyphenol derivatives have demonstrated excellent antioxidant properties, indicating the potential of this compound in developing antioxidant agents (Zheng et al., 2013).
Material Science and Photodegradation
- Photodegradation Mechanisms : The stability and photodegradation mechanisms of conjugated polymers incorporating chromene units have been examined, which could provide insights into the environmental stability and longevity of materials derived from this compound in solar cells and other photonic applications (Neugebauer et al., 2000).
Propriétés
IUPAC Name |
3-(4-methoxyphenoxy)-7-phenacyloxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O6/c1-27-17-7-9-18(10-8-17)30-23-15-29-22-13-19(11-12-20(22)24(23)26)28-14-21(25)16-5-3-2-4-6-16/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOPNKQYQDWYBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-cyclohexyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2726527.png)

![ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2726530.png)
![5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2726532.png)
![(2E)-3-(5-ethylfuran-2-yl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]prop-2-enamide](/img/structure/B2726533.png)

![2-(3-chloro-4-fluorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2726537.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2726538.png)




![4-Nitrothieno[3,4-c]furan-1,3-dione](/img/structure/B2726547.png)
![tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate](/img/structure/B2726548.png)